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Compound of Interest

Compound Name: Dimethoxymethamphetamine

Cat. No.: B8680141

An In-Depth Technical Guide to the Chemical Properties of 3,4-Dimethoxymethamphetamine
(DMMA)

Introduction: Situating DMMA in Neurochemical
Research

3,4-Dimethoxymethamphetamine (DMMA) is a synthetic research chemical belonging to the

phenethylamine and amphetamine classes.[1][2] Structurally, it is an analog of the well-studied
compound 3,4-methylenedioxymethamphetamine (MDMA), differing by the replacement of the

methylenedioxy bridge with two methoxy groups on the phenyl ring.[3][4] This seemingly subtle
structural modification significantly alters its pharmacological profile, rendering it a valuable tool
for structure-activity relationship (SAR) studies.[4]

DMMA functions as a monoamine transporter inhibitor, showing activity at the serotonin and
norepinephrine transporters, though it is considerably less potent than MDMA.[3] This guide
provides a comprehensive technical overview of its chemical properties, synthesis, and
analytical characterization, designed for researchers and professionals in drug development
and forensic science. While detailed experimental data for DMMA is not widely published, this
document consolidates available information and leverages data from close structural analogs
to provide a robust predictive and methodological framework.

Section 1: Chemical Identity and Physical Properties

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b8680141?utm_src=pdf-interest
https://www.benchchem.com/product/b8680141?utm_src=pdf-body
https://www.benchchem.com/product/b8680141?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/3-4-dimethoxymethamphetamine-hydrochloride.htm
https://en.wikipedia.org/wiki/3,4-Dimethoxymethamphetamine
https://pubmed.ncbi.nlm.nih.gov/12569443/
https://m.chemicalbook.com/SpectrumEN_120-20-7_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_120-20-7_1HNMR.htm
https://pubmed.ncbi.nlm.nih.gov/12569443/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8680141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

The foundational step in any chemical workflow is the unambiguous identification of the

compound and an understanding of its basic physical characteristics. These properties dictate

handling, storage, and formulation conditions.

Table 1: Chemical and Physical Properties of 3,4-Dimethoxymethamphetamine (DMMA)

Property Value Source | Comment
1-(3,4-Dimethoxyphenyl)-N-

IUPAC Name ( P ] Y [2]
methylpropan-2-amine
DMMA, 3,4-Dimethoxy-N-

Synonyms ) [2]
methylamphetamine

CAS Number 70932-18-2 (HCI Salt) [3]

Molecular Formula

C12H19NOz2 (Freebase)
C12H19NO2 « HCI
(Hydrochloride)

[2](3]

Molar Mass

209.29 g/mol (Freebase)
245.74 g/mol (Hydrochloride)

[1]2]

Appearance

Crystalline solid
(Hydrochloride)

[3]

Melting Point

Not reported. For comparison,
racemic MDMA HCI melts at
147-153°C.[5]

Solubility (HCI Salt)

DMF: ~30 mg/mL DMSO: ~30
mg/mL Ethanol: ~30 mg/mL
PBS (pH 7.2): ~10 mg/mL

[3]

UV Amax (HCI Salt)

203, 230, 279 nm

[3]

Section 2: Synthesis and Purification

The most direct and widely cited method for preparing DMMA is the reductive amination of a

ketone precursor, 3,4-dimethoxyphenylacetone, with methylamine.[1][4] This two-stage, one-
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pot reaction is a cornerstone of amine synthesis due to its efficiency and the commercial
availability of the necessary precursors.

The causality for this synthetic choice is clear: reductive amination provides a direct pathway to
the secondary amine target from a stable ketone intermediate. The selection of the reducing
agent is critical; sodium cyanoborohydride (NaBHsCN) or sodium triacetoxyborohydride
(NaBH(OAC)3) are often preferred over stronger agents like sodium borohydride (NaBHa4)
because they are less reactive towards the ketone starting material and selectively reduce the
iminium intermediate formed in situ.[6] This selectivity prevents the wasteful reduction of the
starting ketone to an alcohol byproduct.
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Caption: General workflow for the synthesis and isolation of DMMA HCI.

Experimental Protocol: Synthesis of DMMA via
Reductive Amination

This protocol is a representative procedure based on established methods for analogous
compounds.[6][7]

e Imine Formation: To a solution of 3,4-dimethoxyphenylacetone (1.0 eq) in methanol (MeOH),
add a solution of methylamine (1.5 eq, typically as a 40% solution in water or 2M in
THF/MeOH). Adjust the pH of the mixture to ~6-7 using glacial acetic acid. Stir the reaction
mixture at room temperature for 1-2 hours to facilitate the formation of the imine
intermediate.

e Reduction: Cool the mixture in an ice bath. In a single portion, add sodium cyanoborohydride
(NaBHsCN, 1.2 eq).

o Expertise Note: The reaction is maintained at a slightly acidic pH to promote iminium ion
formation, which is the species that is readily reduced. NaBHsCN is stable under these
conditions, ensuring selective reduction.

e Reaction Monitoring & Quench: Allow the reaction to warm to room temperature and stir
overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS
until the starting ketone is consumed. Carefully quench the reaction by adding 2M
hydrochloric acid (HCI) until gas evolution (from excess borohydride) ceases.

e Workup & Purification:
o Remove the methanol under reduced pressure.

o Perform a standard acid-base extraction: Dilute the agueous residue with water and wash
with a nonpolar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted
starting material or non-basic byproducts.

o Basify the aqueous layer to a pH >12 with 4M sodium hydroxide (NaOH) and extract the
DMMA freebase into a suitable organic solvent (e.g., dichloromethane, 3x).
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o Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SOa), filter, and
concentrate in vacuo to yield the crude freebase, often as an oil.

e Salt Formation (Self-Validation Step): For purification and stability, convert the freebase to its
hydrochloride salt. Dissolve the crude oil in a minimal amount of a solvent like anhydrous
isopropanol or diethyl ether. Add a solution of HCI in the same solvent dropwise with stirring.
The DMMA HCI salt should precipitate as a white solid.

o Trustworthiness Note: Successful crystallization and a sharp melting point (if a reference
value were available) are indicators of high purity. The salt formation step itself is a
powerful purification technique.

o Final Isolation: Collect the crystalline solid by vacuum filtration, wash with cold anhydrous
solvent (e.g., diethyl ether), and dry under vacuum.

Section 3: Spectroscopic and Analytical
Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic techniques.
While a full, authenticated dataset for DMMA is not available in public literature, data from its
immediate primary amine analog, 3,4-dimethoxyamphetamine (DMA), provides a reliable
template for interpretation.[3][9]
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Caption: Integrated analytical workflow for the structural confirmation of DMMA.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) provides the molecular weight of the
freebase and a characteristic fragmentation pattern.

» Expected Molecular lon (M*): For DMMA (C12H19NO2), the molecular ion peak should
appear at m/z = 209.

» Key Fragmentation: The primary fragmentation pathway for phenethylamines is benzylic
cleavage. For DMMA, this would result in a prominent fragment from the loss of the
aminopropyl sidechain, yielding the 3,4-dimethoxybenzyl cation at m/z = 151. A second
major fragment is typically observed at m/z = 58, corresponding to the [CH(CHz)=N*H(CH?3)]
iminium cation, which is highly indicative of the N-methylamphetamine backbone.

Table 2: Predicted GC-MS Fragmentation for DMMA vs. Observed for DMA

Predicted Observed .
miz Rationale
Fragment (DMMA) Fragment (DMA)[8]

209 [M]* - Molecular lon (DMMA)
195 - [M]* Molecular lon (DMA)

Benzylic cleavage
152 - [M-CH2CHNH2]*

(DMA)

Benzylic cleavage
151 [M-CH(CHs)NHCHs]*

(DMMA)

Iminium cation
58 [CsHsN]*+

(DMMA)
44 - [C2HeN]* Iminium cation (DMA)

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify key functional groups. The spectrum is expected to be
complex, but several characteristic absorptions can be predicted.
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Table 3: Predicted IR Absorptions for DMMA HCI

Wavenumber (cm~?) Vibration Type Functional Group

Secondary ammonium (-

~2700-2400 N-H stretch (broad) N*Ha)

~2950-2850 C-H stretch Aliphatic (propyl, methyl)
~3050-3000 C-H stretch Aromatic

~1600, ~1515 C=C stretch Aromatic ring

~1260, ~1030 C-O stretch Aryl ether (-O-CHs)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, revealing the connectivity and chemical
environment of every proton and carbon atom. The following predictions are based on the
authenticated spectrum of 3,4-DMA HCI and fundamental principles of NMR.[8][9]

Table 4: Predicted *H NMR Spectral Data for DMMA HCI (400 MHz, D20)
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Predicted Shift Lo . . Comparison to
Multiplicity Integration Assignment

(ppm) DMA[8]

Similar (~6.95
~6.9-7.0 m 3H Ar-H

ppm)

Similar (~3.89
~3.9 S 6H -OCHs

ppm)

Similar (~3.55
~3.6 m 1H a-CH

ppm)

Similar (~2.95
~3.0 m 2H Ar-CHz2

ppm, d)
~2.7 s 3H N-CHs Absent in DMA

Similar (~1.28
~1.3 d 3H 0-CH-CHs

ppm, d)

o Expertise Note: The most significant and diagnostic difference between the *H NMR spectra
of DMMA and DMA will be the appearance of a singlet integrating to 3 protons around 2.7
ppm, corresponding to the new N-methyl group. The multiplicity of the a-CH proton may also
simplify from a multiplet to a sextet or quintet depending on coupling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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